

Clofilium Tosylate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Clofilium Tosylate

Cat. No.: B1669210

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This technical guide provides an in-depth overview of **Clofilium Tosylate**, a quaternary ammonium compound with significant activity as a potassium channel blocker. This document consolidates key molecular information, experimental protocols, and known signaling pathways to support further research and development.

Core Molecular Data

Clofilium Tosylate is comprised of the active clofilium cation and a tosylate counter-ion. The essential physicochemical properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C ₂₈ H ₄₄ ClNO ₃ S (Combined)	[1]
	C ₂₁ H ₃₇ ClN ⁺ (Clofilium Cation)	
	C ₇ H ₇ O ₃ S ⁻ (Tosylate Anion)	
Molecular Weight	510.17 g/mol	[1]
CAS Number	92953-10-1	

Mechanism of Action and Biological Effects

Clofilium Tosylate is primarily characterized as a potassium channel blocker. Its biological effects have been notably studied in the context of cardiology as an antiarrhythmic agent and more recently in oncology for its pro-apoptotic properties.

A key mechanism of action is the induction of apoptosis in human promyelocytic leukemia (HL-60) cells. This process is mediated through a Bcl-2-insensitive activation of caspase-3, leading to downstream apoptotic events.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Clofilium Tosylate**.

Cell Viability Assay in HL-60 Cells

This protocol outlines the determination of cell viability in HL-60 cells upon treatment with **Clofilium Tosylate** using a colorimetric assay such as MTT or MTS.

- Cell Culture:
 - Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
 - Ensure cells are in the logarithmic growth phase before experimentation.
- Assay Procedure:
 - Seed 96-well plates with HL-60 cells at a density of 5×10^5 cells/mL in a final volume of 180 µL per well.
 - Prepare a stock solution of **Clofilium Tosylate** in a suitable solvent (e.g., sterile distilled water or DMSO).
 - Add 20 µL of **Clofilium Tosylate** solution at various concentrations (e.g., 0-20 µM) to the wells. Include a vehicle control.
 - Incubate the plates for 24, 48, and 72 hours.

- Following incubation, add 20 μ L of MTT (5 mg/mL in PBS) or a similar viability reagent to each well.
- Incubate for an additional 2-4 hours to allow for formazan crystal formation.
- Add 100 μ L of solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well and mix thoroughly.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Caspase-3 and PARP Cleavage

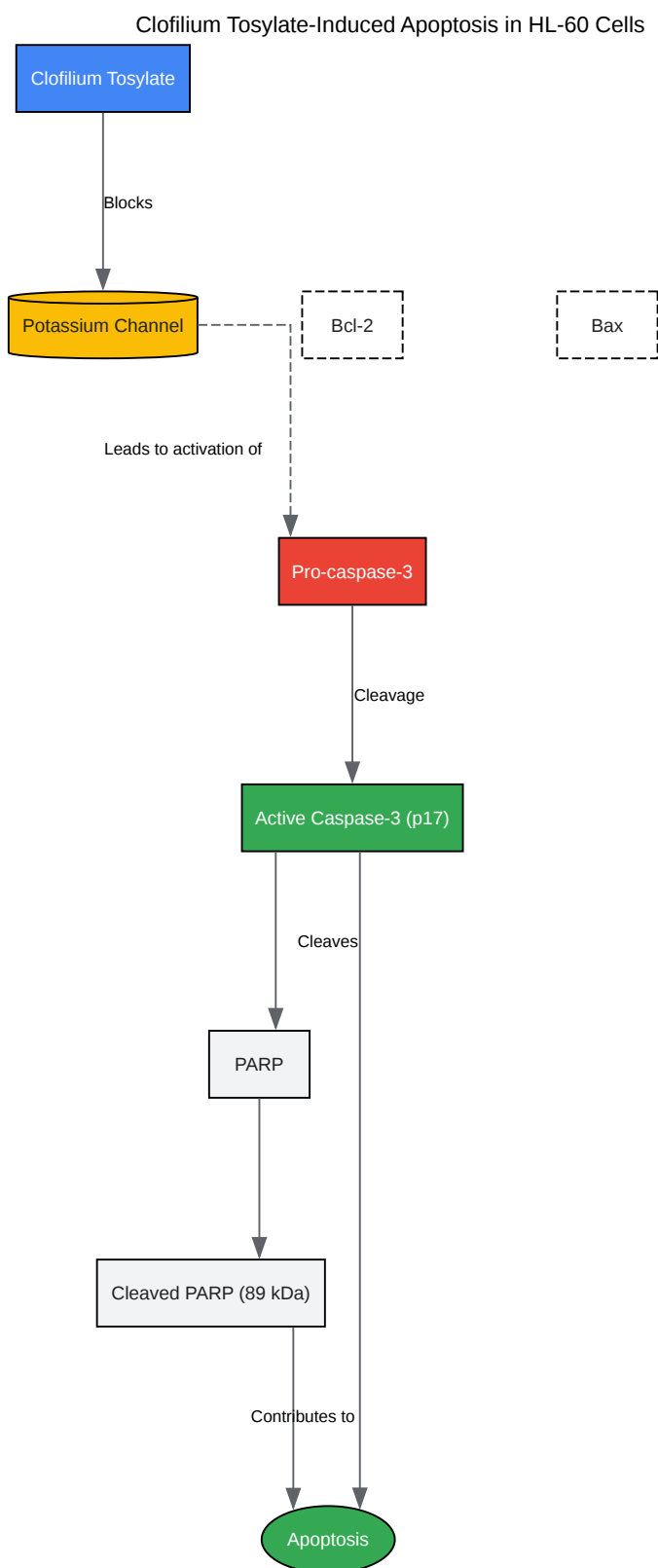
This protocol details the detection of key apoptotic markers, cleaved caspase-3 and cleaved PARP, in HL-60 cells treated with **Clofilium Tosylate**.

- Cell Treatment and Lysis:
 - Treat HL-60 cells with 10 μ M **Clofilium Tosylate** for a specified time (e.g., 12 hours).
 - Harvest cells by centrifugation and wash with ice-cold PBS.
 - Lyse the cell pellet in RIPA buffer containing protease inhibitors.
 - Determine protein concentration using a standard protein assay (e.g., BCA assay).
- Electrophoresis and Transfer:
 - Denature 30-50 μ g of protein lysate by boiling in Laemmli sample buffer.
 - Separate proteins on a 12% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against caspase-3 (detecting both pro-caspase-3 and the cleaved p17 fragment) and PARP (detecting the 89 kDa cleaved fragment) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
 - Use a loading control, such as β -actin or GAPDH, to normalize protein levels.

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by **Clofilium Tosylate**.



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Caption: **Clofilium Tosylate**-induced apoptosis pathway in HL-60 cells.



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Tech Support

- 1. Clofilium, a potassium channel blocker, induces apoptosis of human promyelocytic leukemia (HL-60) cells via Bcl-2-insensitive activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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